

Theoretical properties of 2-Cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopentylpropanoic acid

Cat. No.: B2468014

[Get Quote](#)

An In-Depth Technical Guide on the Theoretical Properties of 2-Cyclopentylpropanoic Acid

This guide provides a comprehensive examination of the theoretical and computationally predicted properties of **2-Cyclopentylpropanoic acid** (CAS No: 7028-22-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to explain the causality behind the numbers, offering insights into how these theoretical properties influence the molecule's potential applications and behavior in biological systems.

Molecular Identity and Physicochemical Foundation

2-Cyclopentylpropanoic acid is a carboxylic acid featuring a five-membered cyclopentane ring attached to the second carbon of a propanoic acid chain.^[1] This structure, while seemingly simple, imparts specific characteristics crucial for its role as a chemical intermediate and a structural motif in medicinal chemistry. The cyclopentyl group, in particular, is a key feature, often incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability.^{[1][2]}

The foundational step in evaluating any compound for further development is to establish its core physicochemical properties. These parameters, predicted through robust computational models, govern its solubility, permeability, and potential for intermolecular interactions.

Property	Predicted Value	Source
IUPAC Name	2-cyclopentylpropanoic acid	PubChem[3]
Molecular Formula	C ₈ H ₁₄ O ₂	PubChem[3]
Molecular Weight	142.20 g/mol	PubChem[3]
SMILES	CC(C1CCCC1)C(=O)O	PubChem[3]
InChIKey	HXUKLEOOKNOIJM-UHFFFAOYSA-N	PubChem[3]
XLogP3-AA (Lipophilicity)	2.5	PubChem[3]
Topological Polar Surface Area (TPSA)	37.3 Å ²	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	2	PubChem[4]
Rotatable Bond Count	3	PubChem[4]
Predicted pKa	~4.8	Vulcanchem[1]

Expert Insight: The predicted XLogP3-AA value of 2.5 suggests a moderate level of lipophilicity. This is a critical parameter in drug design, indicating that the molecule is likely to possess good membrane permeability without being so lipophilic that it suffers from poor aqueous solubility. The TPSA of 37.3 Å² is well within the range typically associated with good oral bioavailability. [5][6]

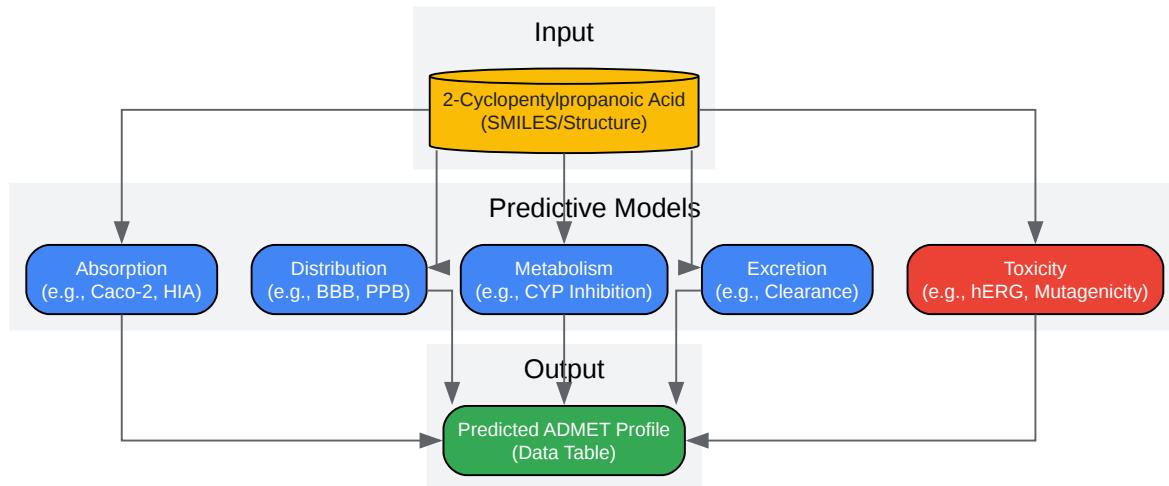
Molecular Structure and Computational Analysis

Understanding the three-dimensional structure and electronic distribution of **2-Cyclopentylpropanoic acid** is fundamental to predicting its reactivity and interaction with biological targets. Computational methods like Density Functional Theory (DFT) are employed to model these characteristics. [7]

Caption: 2D structure of **2-Cyclopentylpropanoic acid** highlighting key functional groups.

The carboxylic acid group is the primary site of reactivity, capable of acting as a hydrogen bond donor and acceptor, and can be deprotonated to form a carboxylate salt.[\[1\]](#) The cyclopentyl ring is relatively inert but provides a rigid, lipophilic scaffold that can influence how the molecule fits into a binding pocket and protects adjacent parts of a larger molecule from metabolic degradation.[\[2\]](#)[\[8\]](#)

Predicted Spectroscopic Signature


For any synthesized compound, spectroscopic analysis is essential for structural confirmation. While experimental data is definitive, predicted spectra serve as a crucial reference for researchers. These predictions are generated based on computational analysis of the molecule's interaction with electromagnetic fields.[\[9\]](#)[\[10\]](#)

- ^1H NMR (Proton NMR): The spectrum is expected to be complex in the aliphatic region (1.0-2.5 ppm) due to overlapping signals from the cyclopentyl ring protons and the propyl chain. A distinct downfield signal, likely a quartet, would correspond to the proton on the carbon alpha to the carboxyl group. The carboxylic acid proton would appear as a broad singlet, typically far downfield (>10 ppm), and its position can be sensitive to solvent and concentration.
- ^{13}C NMR (Carbon-13 NMR): A signal at high chemical shift (>170 ppm) is characteristic of the carbonyl carbon in the carboxylic acid. The carbons of the cyclopentyl ring and the propanoic acid chain will appear in the 15-50 ppm range.
- Infrared (IR) Spectroscopy: A very broad absorption band is predicted in the 2500-3300 cm^{-1} range, characteristic of the O-H stretch of a carboxylic acid. A strong, sharp absorption is expected around 1700-1725 cm^{-1} corresponding to the C=O (carbonyl) stretch.[\[11\]](#)
- Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M^+) would be observed at $\text{m/z} = 142$. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclopentyl ring.

Predicted Pharmacokinetic (ADMET) Profile

In drug discovery, early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid costly late-stage failures.[\[12\]](#) In silico models provide valuable first-pass predictions for these properties.[\[5\]](#)[\[13\]](#)

Computational ADMET Profiling Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for predicting ADMET properties using computational models.

ADMET Parameter	Prediction / Interpretation	Source
Absorption	Predicted to have high intestinal absorption based on its physicochemical properties (LogP, TPSA).	General ADMET Principles[12] [14]
Distribution	Unlikely to readily cross the Blood-Brain Barrier (BBB) due to the polar carboxylic acid group.	General ADMET Principles[6]
Metabolism	The cyclopentyl group is expected to confer metabolic stability, making it resistant to degradation pathways that affect linear alkyl chains.[2]	Medicinal Chemistry Principles[2]
Toxicity	Predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] No significant alerts for mutagenicity or carcinogenicity are typically found for simple aliphatic carboxylic acids in standard computational models.	PubChem[3]

Significance in Medicinal Chemistry

The inclusion of small cycloalkane rings, like cyclopentane, is a well-established strategy in drug design.[15][16] These groups serve several key functions:

- **Metabolic Stability:** As mentioned, the ring is less susceptible to metabolic enzymes like cytochrome P450s compared to flexible chains.[2]
- **Conformational Rigidity:** The ring constrains the geometry of the molecule, which can lock it into a bioactive conformation, thereby increasing binding potency and selectivity for a

biological target.[2][8]

- Improved Physicochemical Properties: Incorporating such a group can fine-tune lipophilicity and other properties to optimize the overall ADMET profile of a drug candidate.

2-Cyclopentylpropanoic acid and its close analog, 3-Cyclopentylpropanoic acid (cypionic acid), are used as intermediates and building blocks in the synthesis of a variety of pharmaceutical compounds, most notably in creating ester prodrugs like testosterone cypionate.[17][18] The lipophilicity of the cypionate group allows for the formation of a drug depot after intramuscular injection, leading to a slow and sustained release of the active drug. [17]

Appendix: Theoretical Methodology Protocols

The data presented in this guide is derived from established computational chemistry and cheminformatics protocols. The following outlines a general, self-validating workflow for generating such theoretical predictions.

Protocol 1: Physicochemical and ADMET Property Prediction

- Input: Obtain the canonical SMILES string for **2-Cyclopentylpropanoic acid**:
CC(C1CCCC1)C(=O)O.
- Platform Selection: Utilize a validated cheminformatics platform such as the PubChem computational property calculator, SwissADME, or pkCSM.[6][12][14]
- Property Calculation:
 - For properties like LogP, TPSA, and molecular weight, algorithms based on atomic contributions and topological indices are used.[13]
 - For ADMET properties, Quantitative Structure-Activity Relationship (QSAR) models are employed. These models are trained on large datasets of experimentally verified compounds to find correlations between chemical structure and biological effect.[13]
- Data Curation: The output data is compiled and cross-referenced between multiple predictors where possible to ensure consistency.

Protocol 2: Spectroscopic Data Prediction

- Structure Optimization: The 3D geometry of the molecule is first optimized using a quantum mechanical method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).[19]
- NMR Prediction: The optimized geometry is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., tetramethylsilane).
- IR Prediction: A frequency calculation is performed on the optimized structure. The resulting vibrational modes and their intensities are used to generate a theoretical IR spectrum.
- Validation: Predicted values are compared against known experimental data for structurally similar compounds to gauge the accuracy of the computational method.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2-Cyclopentylpropanoic acid (7028-22-0) for sale [vulcanchem.com]
2. nbino.com [nbino.com]
3. 2-Cyclopentylpropanoic acid | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. Cyclopentanopropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. mdpi.com [mdpi.com]
6. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
7. Computational peptidology approach to the study of the chemical reactivity and bioactivity properties of Aspergillipeptide D, a cyclopentapeptide of marine origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Spectral deep learning for prediction and prospective validation of functional groups - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Cyclopentanepropanoic acid [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]
- 15. Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cypionic acid - Wikipedia [en.wikipedia.org]
- 18. lookchem.com [lookchem.com]
- 19. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical properties of 2-Cyclopentylpropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2468014#theoretical-properties-of-2-cyclopentylpropanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com